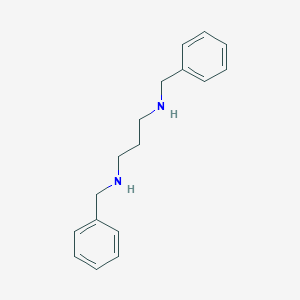
N1,N3-Dibenzylpropane-1,3-diamine
Übersicht
Beschreibung
N1,N3-Dibenzylpropane-1,3-diamine is a chemical compound that is part of a broader class of diamines, which are important building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. Diamines are characterized by the presence of two amine groups, which can be functionalized to create a wide range of derivatives with diverse chemical properties and applications .
Synthesis Analysis
The synthesis of diamines, including derivatives of N1,N3-Dibenzylpropane-1,3-diamine, can be achieved through various methods. One approach involves the nitrogen-directed azidation of σ- and π-C-C bonds, which allows for the formation of orthogonally protected diamines. This method utilizes commercially available copper catalysts and trimethylsilyl azide to promote the diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to the formation of protected 1,2-, 1,3-, and 1,4-diamines . Another synthesis method involves the reduction of corresponding amides, which can be obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, as demonstrated in the preparation of a related compound .
Molecular Structure Analysis
The molecular structure of diamine derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, Schiff base compounds derived from diamines can exhibit interesting structural features, such as coplanarity between imino groups and adjacent benzene rings, and specific dihedral angles between benzene rings . Additionally, the crystal structure of diamine complexes can reveal unique topologies and coordination modes, as seen in heterodinuclear complexes and coordination polymers .
Chemical Reactions Analysis
Diamines can participate in a variety of chemical reactions, often serving as ligands in coordination compounds. They can form complexes with transition metals, leading to materials with interesting magnetic properties, such as ferromagnetism or antiferromagnetism . Schiff bases derived from diamines can also engage in hydrogen bonding interactions, which can influence the formation of molecular assemblies and crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1,N3-Dibenzylpropane-1,3-diamine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting points, and thermal stability, which are important for their practical applications. For example, the thermal properties of a copper(II) coordination polymer based on a diamine ligand were characterized through thermal analysis, providing insights into its stability and potential uses . The antimicrobial activity of diamine derivatives has also been studied, revealing structure-activity relationships that could inform the design of new drugs and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1. Algicidal Agent against Harmful Algae
- Application Summary: N1,N3-Dibenzylpropane-1,3-diamine derivatives have been synthesized and analyzed for their structure-activity relationships towards harmful and harmless algal species. The aim is to develop a variety of algaecides for harmful algae control that cause water pollution .
- Methods of Application: A series of 79 derivatives based on the structure of N1,N3-Dibenzylpropane-1,3-diamine were synthesized and their structure-activity relationships were analyzed towards a harmful and a harmless algal species .
- Results: Among the derivatives, the best algicidal activities with LC50 values of 0.49 (compound 24) and 0.42 µM (compound 34) in Cyanobacteria were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .
2. Synthesis of Chiral 1,3-Diamine
- Application Summary: N1,N3-Dibenzylpropane-1,3-diamine has been used in the synthesis of a chiral 1,3-diamine using chiral lithium amides .
- Methods of Application: The chiral 1,3-diamine was prepared in good yield by the reduction of the corresponding amide, which was obtained by the addition of a chiral lithium amide to an α,β-unsaturated ester .
- Results: The target compound was fully characterized by NMR (1H and 13C), high-resolution mass spectrometry and polarimetry .
Zukünftige Richtungen
N1,N3-Dibenzylpropane-1,3-diamine is currently employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . As such, future research and development will likely continue to explore its potential applications in these areas.
Relevant Papers
Several papers have been published on the topic of 1,3-diamines, including N1,N3-Dibenzylpropane-1,3-diamine . These papers cover various aspects of these compounds, including their synthesis, chemical reactions, and applications in organic chemistry. Further analysis of these papers would provide more detailed information on N1,N3-Dibenzylpropane-1,3-diamine.
Eigenschaften
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUOFXICZSZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144985 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Dibenzylpropane-1,3-diamine | |
CAS RN |
10239-34-6 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



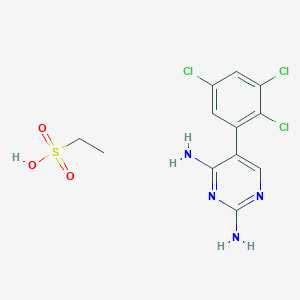
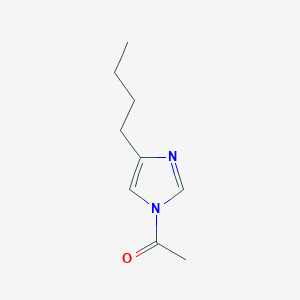
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)
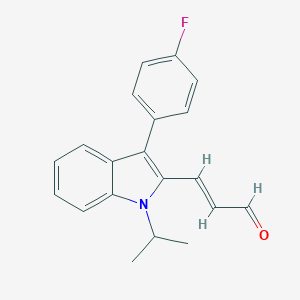

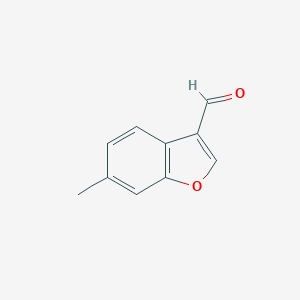
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
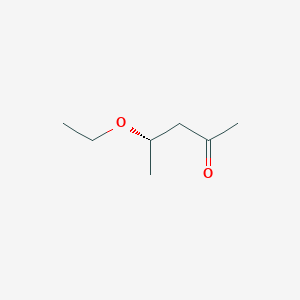
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
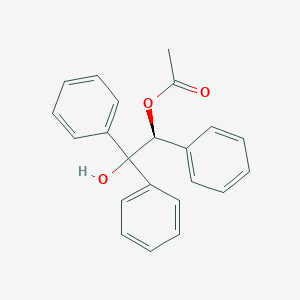
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)